N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide
Description
Chemical Identity and Nomenclature
This compound belongs to the chemical class of triazine sulfonamide derivatives, representing a unique structural hybrid that incorporates multiple heterocyclic frameworks within a single molecular entity. The compound's systematic nomenclature reflects its complex architecture, beginning with the thiophene-2-sulfonamide backbone and extending through a methylene linker to the substituted 1,3,5-triazine ring system. The 4,6-dimethoxy substitution pattern on the triazine ring establishes specific electronic properties that distinguish this compound from other triazine derivatives, while the thiophene-2-sulfonamide moiety contributes both aromatic character and functional group reactivity.
The molecular structure integrates several key components that define its chemical identity. The 1,3,5-triazine ring system, also known as symmetric triazine, constitutes a six-membered heterocyclic aromatic ring containing three nitrogen atoms positioned at alternating positions within the ring framework. This triazine core bears methoxy substituents at the 4 and 6 positions, creating an electron-rich environment that influences both the compound's reactivity and its potential biological activity. The triazine moiety connects through a methylene bridge to the sulfonamide nitrogen, establishing a flexible linkage that allows for conformational adjustments while maintaining the structural integrity of both heterocyclic components.
The thiophene component represents a five-membered aromatic heterocycle containing one sulfur atom, which contributes distinctive electronic properties to the overall molecular framework. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, and its aromatic character resembles that of benzene in many chemical reactions. The specific connection of the sulfonamide group at the 2-position of the thiophene ring creates a defined substitution pattern that influences both the compound's chemical behavior and its potential applications in synthetic chemistry.
| Structural Component | Chemical Formula | Ring System | Heteroatoms |
|---|---|---|---|
| 1,3,5-Triazine Core | C₃H₃N₃ | Six-membered | 3 Nitrogen |
| Thiophene Ring | C₄H₄S | Five-membered | 1 Sulfur |
| Methoxy Substituents | 2 × OCH₃ | N/A | 2 Oxygen |
| Sulfonamide Group | SO₂NH | N/A | 1 Sulfur, 1 Nitrogen |
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures, where the principal functional group (sulfonamide) takes precedence in naming, followed by the substituent heterocyclic components. This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community regarding its properties and applications.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader evolution of organic chemistry. Heterocyclic chemistry began its formal development in the 1800s, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The foundational discoveries that shaped this field include several landmark achievements that directly relate to the structural components present in this compound.
The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, as it was initially identified as a contaminant in benzene through its reaction with isatin and sulfuric acid to form a characteristic blue indophenin dye. This serendipitous discovery led to the recognition of thiophene as an aromatic heterocycle with properties similar to benzene, establishing the foundation for understanding five-membered aromatic systems containing heteroatoms. The subsequent development of thiophene chemistry revealed its occurrence in petroleum and coal deposits, highlighting its environmental significance and industrial relevance.
The evolution of triazine chemistry followed a parallel but distinct pathway, with 1,3,5-triazine emerging as a significant structural motif through its role as a precursor to various substituted derivatives. The symmetric triazine core serves as a versatile platform for the introduction of diverse functional groups, leading to applications ranging from herbicides and reactive dyes to pharmaceutical intermediates. The preparation of symmetrical 1,3,5-triazines through the trimerization of nitriles such as cyanogen chloride established fundamental synthetic methodologies that continue to influence contemporary heterocyclic synthesis.
Sulfonamide chemistry developed as a crucial component of medicinal chemistry, particularly following the discovery of antibacterial sulfonamides in the early 20th century. The integration of sulfonamide functionality with heterocyclic systems created new opportunities for drug development and led to the recognition of sulfonamides as privileged structures in pharmaceutical chemistry. The recent synthesis of novel triazine sulfonamides with demonstrated antitumor, antimicrobial, and antiviral activities exemplifies the continued evolution of this field.
| Historical Period | Key Development | Relevance to Compound |
|---|---|---|
| 1818 | Brugnatelli isolates alloxan | Early heterocycle isolation |
| 1832 | Dobereiner produces furfural | Five-membered heterocycle discovery |
| 1882 | Meyer discovers thiophene | Direct component identification |
| 1906 | Friedlander synthesizes indigo | Heterocycle industrial applications |
| 1999 | First report of DMTMM | Triazine activation chemistry |
The convergence of triazine and thiophene chemistry with sulfonamide functional groups represents a modern synthesis approach that builds upon these historical foundations. The development of triazine-based coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, demonstrated the utility of substituted triazines as activating agents for carboxylic acids. This advancement established precedent for the incorporation of triazine moieties into complex molecular frameworks designed for specific synthetic applications.
The contemporary understanding of heterocyclic chemistry recognizes that more than half of all known compounds contain heterocyclic ring systems, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality underscores the fundamental importance of heterocyclic chemistry in modern pharmaceutical development and validates the continued investigation of novel heterocyclic combinations such as those found in this compound.
The historical progression from individual heterocycle discovery to complex multi-heterocyclic systems reflects the maturation of synthetic organic chemistry and the increasing sophistication of molecular design strategies. The specific combination of triazine and thiophene components in a single molecular framework represents a logical extension of this historical development, leveraging the established chemistry of both ring systems while creating new opportunities for functional application and biological activity exploration.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S2/c1-17-9-12-7(13-10(14-9)18-2)6-11-20(15,16)8-4-3-5-19-8/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSSBIEVLGXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) and results in the formation of the quaternary ammonium chloride salt of the compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SONH-) participates in hydrogen bonding and acts as a directing group in electrophilic substitution reactions on the thiophene ring .
Reactions :
Example :
Chlorination at the thiophene C-3 position produces N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-chlorothiophene-2-sulfonamide, a herbicidal intermediate .
Triazine Ring Modifications
The 1,3,5-triazine core undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing methoxy groups.
Key Transformations :
-
Methoxy Group Replacement :
-
Demethylation :
-
HBr/acetic acid removes methoxy groups, yielding hydroxylated triazines.
-
Stability and Degradation
Scientific Research Applications
Organic Synthesis
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide serves as an efficient coupling reagent in organic synthesis. It facilitates the formation of amides and esters through the activation of carboxylic acids. This property makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Biological Applications
The compound has shown promise in biological research, particularly in the modification of biomolecules. For instance, it can be used to ligate polysaccharides such as hyaluronic acid, which is crucial for drug delivery systems and tissue engineering. Furthermore, its sulfonamide group is known for antimicrobial properties, making it a candidate for developing new antibiotics .
Antiviral Research
Recent studies have explored the potential of compounds similar to this compound as antiviral agents. The triazine derivatives have been investigated for their ability to inhibit viral polymerases, indicating potential applications in treating viral infections .
Case Study 1: Antimicrobial Activity
A study evaluated various sulfonamide derivatives against microbial pathogens. The results indicated that compounds bearing the sulfonamide group exhibited significant antimicrobial activity compared to traditional antibiotics like sulfamethoxazole-trimethoprim. This highlights the potential of this compound in developing new antimicrobial agents .
Case Study 2: Drug Development
In drug discovery research focusing on antiviral agents, derivatives of triazine have been synthesized and tested for their efficacy against viral polymerases. The results showed that certain modifications to the triazine core enhanced antiviral activity significantly. This suggests that this compound could be a scaffold for developing novel antiviral drugs .
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species during these reactions.
Comparison with Similar Compounds
Research Findings and Data
Antifungal Screening ()
- TRI, a 4,6-dimethoxy triazine derivative, showed MIC values of 8 µg/mL against C. albicans. The target compound’s thiophene-sulfonamide group may improve activity due to enhanced membrane penetration .
Herbicidal Efficacy ()
- Triafamone and metsulfuron-methyl exhibit EC₅₀ values in the nM range for ALS inhibition. The target compound’s lack of a urea or sulfonylurea bridge may reduce ALS affinity but could enable novel modes of action .
Stability and Metabolism
- Methoxy groups on the triazine ring improve hydrolytic stability compared to chloro or methyl substituents . However, the thiophene ring may increase susceptibility to oxidative metabolism.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiophene ring linked to a sulfonamide group and a triazine moiety. The structural formula can be represented as:
This structure contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the triazine moiety have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 ± 0.92 | Apoptosis induction |
| Compound B | A-431 | 1.98 ± 1.22 | Bcl-2 inhibition |
These findings suggest that the presence of the triazine ring is crucial for enhancing cytotoxicity against cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis.
Herbicidal Properties
In agricultural applications, compounds based on triazine derivatives are recognized for their herbicidal activity. This compound has demonstrated potential as a selective herbicide, effectively controlling weed populations while minimizing damage to crops .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in folate metabolism in bacteria.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by modulating proteins such as Bcl-2.
- Signal Transduction Modulation : The triazine moiety may interact with various cellular receptors or signaling pathways that regulate cell proliferation and survival.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of N-[4-(6-methoxy)-1,3,5-triazine]-methyl-thiophene derivatives on human colon carcinoma cells (HCT-15). The results indicated a significant reduction in cell viability at low concentrations (IC50 values ranging from 1.61 to 2.00 µM), suggesting strong potential for development as an anticancer agent .
Herbicidal Effectiveness
In agricultural trials, N-[4-(6-dimethoxy)-1,3,5-triazine]-methyl-thiophene derivatives were tested against common weed species. The results showed effective weed control with minimal phytotoxicity to crops at recommended application rates .
Q & A
Q. What are the established synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide, and what key intermediates are involved?
The synthesis typically involves coupling a thiophene-2-sulfonamide derivative with a functionalized triazine intermediate. A common method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent in tetrahydrofuran (THF) or similar solvents. Key intermediates include chlorinated triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) and activated sulfonamide precursors. The reaction proceeds via nucleophilic substitution at the triazine core, requiring precise stoichiometry and mild temperatures (20–25°C) to minimize side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the triazinylmethyl and sulfonamide moieties.
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (triazine ring vibrations).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (predicted m/z = 406.34) .
Q. What known biological activities or functional applications have been reported for this compound in peer-reviewed studies?
The compound (commercially termed Triafamone) is primarily used as a herbicide, targeting acetolactate synthase (ALS) in weeds. Its sulfonamide group enables competitive inhibition of enzyme activity, disrupting branched-chain amino acid synthesis. Limited studies suggest structural analogs exhibit antitumor potential via sulfonamide-mediated protein binding, though specific mechanisms for this compound remain underexplored .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, stoichiometry) influence the yield and selectivity during the formation of the triazinylmethyl-sulfonamide bond?
- Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the sulfonamide nitrogen.
- Temperature: Reactions at 0–5°C reduce triazine hydrolysis but slow kinetics; room temperature optimizes yield (70–85%).
- Stoichiometry: A 1:1.2 molar ratio of sulfonamide to triazine derivative minimizes unreacted starting material. Excess DMTMM (1.5 eq.) improves activation efficiency .
Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been employed to study the electronic structure or ligand-target interactions of this compound?
- Density Functional Theory (DFT): Used to model the electron-withdrawing effects of dimethoxy groups on triazine reactivity. HOMO-LUMO gaps correlate with nucleophilic substitution rates.
- Molecular Docking: Predicts binding affinities to ALS enzymes, identifying key interactions between the sulfonamide group and active-site arginine residues. Validation requires hybrid QM/MM simulations .
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro assays and field trials for this agrochemical compound?
- Bioavailability Studies: Measure soil adsorption coefficients (Kd) to assess environmental mobility.
- Metabolite Profiling: Use LC-MS/MS to identify degradation products that may antagonize/inactivate the parent compound.
- Microcosm Experiments: Simulate field conditions (pH, organic matter) to reconcile discrepancies in enzymatic inhibition assays .
Q. What specialized analytical techniques are required to characterize degradation products formed under environmental or metabolic conditions?
- High-Resolution Mass Spectrometry (HRMS): Q-TOF instruments for exact mass determination of photolysis/hydrolysis products.
- Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled triazine rings in soil or plant models.
- X-ray Crystallography: Resolve structures of enzyme-inhibitor complexes to identify persistent metabolites .
Q. How does the electronic configuration of the triazine ring influence the compound's reactivity in nucleophilic substitution reactions?
The 4,6-dimethoxy groups stabilize the triazine ring via electron donation, reducing its electrophilicity compared to chloro-triazines. However, conjugation with the methyl-sulfonamide substituent enhances resonance stabilization of the transition state during nucleophilic attack. Hammett substituent constants (σ) predict reactivity trends for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
